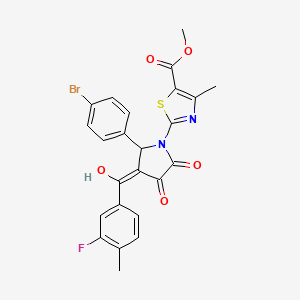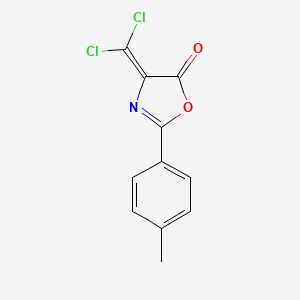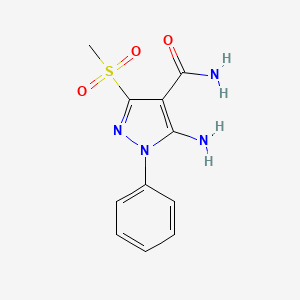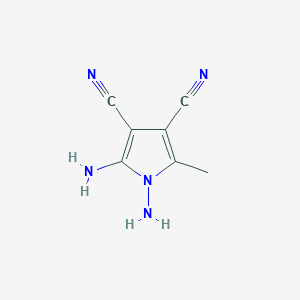
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is characterized by the presence of two amino groups at positions 1 and 2, a methyl group at position 5, and two cyano groups at positions 3 and 4. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamines or other reduced forms.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyano groups may participate in electron transfer reactions, influencing the compound’s reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,4-dimethyl-3,5-diethoxycarbonyl-: Similar pyrrole structure with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: Contains a pyrrole ring with different functional groups.
Uniqueness
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile is unique due to the specific arrangement of amino and cyano groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H7N5 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1,2-diamino-5-methylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H7N5/c1-4-5(2-8)6(3-9)7(10)12(4)11/h10-11H2,1H3 |
Clé InChI |
DKTFGALSDIYJQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1N)N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


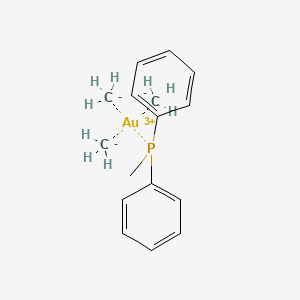
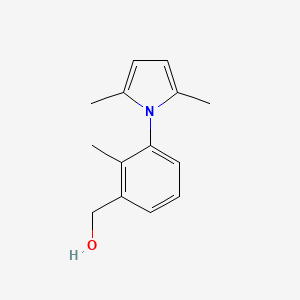
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
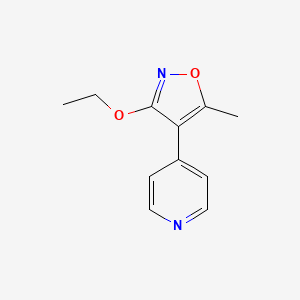

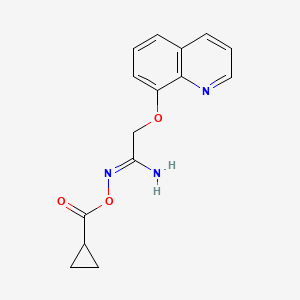
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
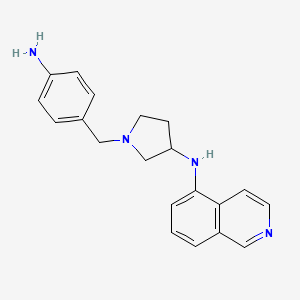

![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
